REACTION_CXSMILES
|
O1CCC[CH2:2]1.Cl(O)(=O)(=O)=O.C[CH:12]([CH2:15][CH:16]=[CH:17][CH2:18][CH:19]=[C:20]([CH:22]=[CH2:23])[CH3:21])[CH:13]=[O:14]>O>[CH3:2][C:16](=[CH:17][CH2:18][CH:19]=[C:20]([CH:22]=[CH2:23])[CH3:21])[CH2:15][CH2:12][CH:13]=[O:14]
|
Name
|
C12 -aldehyde diethylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl-8-vinyl-4,7-nonadienal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CC=CCC=C(C)C=C
|
Name
|
IR(CHCl3)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with pentane (3x)
|
Type
|
WASH
|
Details
|
The organic layers were washed with 5% NaHCO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The remaining oil was distilled
|
Type
|
CUSTOM
|
Details
|
to yield 9.2 g
|
Type
|
CUSTOM
|
Details
|
NMR(CCl4): 1.4 - 1.8 ppm (m, 6 H), 2.2 - 2.5 ppm (m, 4H), 2.78 ppm (t, J = 7 cps, 2 H), 4.6 - 5.5 ppm (m, 4 H), 6.20 ppm (about 75%) / 6.64 ppm (about 25%) (2 d of d, J = 10 and 17 cps, 1 H), 9.55 ppm (t, J = about 1.5 cps, 1 H)
|
Duration
|
2 d
|
Name
|
|
Type
|
|
Smiles
|
CC(CCC=O)=CCC=C(C)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |